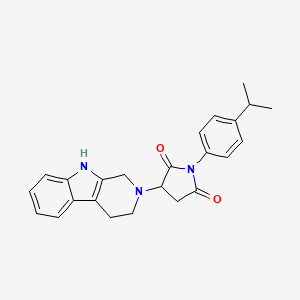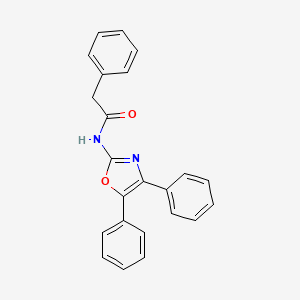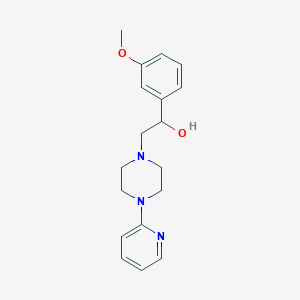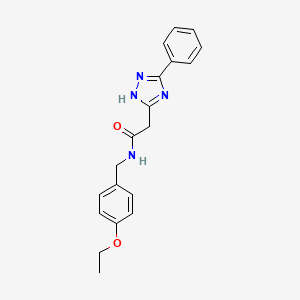![molecular formula C23H14N2O5S B11190831 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11190831.png)
6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that features a unique structure combining benzodioxole, indeno, and benzothiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions The initial step often includes the nitration of 1,3-benzodioxole to introduce the nitro group This is followed by the formation of the indeno structure through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazepine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole and nitro group but lacks the indeno and benzothiazepine structures.
α-Methyl-6-nitro-1,3-benzodioxole-5-methanol: Similar in structure but with different functional groups.
Uniqueness
6-(6-Nitro-1,3-benzodioxol-5-YL)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H14N2O5S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
11-(6-nitro-1,3-benzodioxol-5-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H14N2O5S/c26-22-13-6-2-1-5-12(13)21-20(22)23(31-19-8-4-3-7-15(19)24-21)14-9-17-18(30-11-29-17)10-16(14)25(27)28/h1-10,23-24H,11H2 |
InChI Key |
ZCHQGVZQXKGEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11190749.png)

![4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11190758.png)
![1-(4-Chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11190762.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11190772.png)
![3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11190773.png)
![N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B11190781.png)
![Ethyl 4-[(6-oxo-2-phenyl-1,6-dihydropyrimidin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B11190782.png)


![2-methyl-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B11190814.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11190823.png)
![(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B11190826.png)

